4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester
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Overview
Description
4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester is a synthetic compound with the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.30 g/mol This compound is part of the adamantane family, which is known for its unique cage-like structure that imparts significant stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane core is functionalized by introducing hydroxyl and methoxy groups. This can be achieved through a series of reactions including hydroxylation and methylation.
Esterification: The carboxylic acid group is introduced and subsequently esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of 4-keto-4-methoxy-3-adamantane-1-carboxylic methyl ester.
Reduction: Formation of 4-hydroxy-4-methoxy-3-adamantane-1-carboxylic alcohol.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxylic acid methyl ester: Lacks the hydroxyl and methoxy groups, resulting in different reactivity and applications.
4-Hydroxy-3-methoxy-benzeneacetic acid methyl ester: Similar functional groups but different core structure, leading to distinct properties and uses
Uniqueness
4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester is unique due to its combination of the adamantane core with hydroxyl and methoxy groups, providing a balance of stability and reactivity that is advantageous for various applications .
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl (3S,5R)-4-hydroxy-4-methoxyadamantane-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-16-11(14)12-5-8-3-9(6-12)13(15,17-2)10(4-8)7-12/h8-10,15H,3-7H2,1-2H3/t8?,9-,10+,12?,13? |
InChI Key |
YRQKBDYSRQPLPA-QPBUKTHISA-N |
Isomeric SMILES |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3(O)OC |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)(O)OC |
Origin of Product |
United States |
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